molecular formula C20H28N2O2 B050721 2-(4-(Decyloxy)phenyl)pyrimidin-5-ol CAS No. 124410-14-6

2-(4-(Decyloxy)phenyl)pyrimidin-5-ol

Cat. No.: B050721
CAS No.: 124410-14-6
M. Wt: 328.4 g/mol
InChI Key: TVDIQDRTQAZGDG-UHFFFAOYSA-N
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Description

2-[4-(Decyloxy)phenyl]pyrimidin-5-OL is a chemical compound with the molecular formula C20H28N2O2 and a molecular weight of 328.4 g/mol. This compound belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL involves several steps. One common method includes the reaction of 4-(decyloxy)benzaldehyde with guanidine to form the corresponding pyrimidine derivative. The reaction is typically carried out in the presence of a base such as sodium ethoxide under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[4-(Decyloxy)phenyl]pyrimidin-5-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the decyloxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(Decyloxy)phenyl]pyrimidin-5-OL has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.

    Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

2-[4-(Decyloxy)phenyl]pyrimidin-5-OL can be compared with other pyrimidine derivatives such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Thiazolo[3,2-a]pyrimidine: Exhibits antibacterial and antitubercular activities.

    4-(4-fluorophenyl)-6-oxo-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-1,6-dihydropyrimidine-5-carbonitrile: Shows promising antitumor activity.

Properties

CAS No.

124410-14-6

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-(4-decoxyphenyl)pyrimidin-5-ol

InChI

InChI=1S/C20H28N2O2/c1-2-3-4-5-6-7-8-9-14-24-19-12-10-17(11-13-19)20-21-15-18(23)16-22-20/h10-13,15-16,23H,2-9,14H2,1H3

InChI Key

TVDIQDRTQAZGDG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O

Synonyms

2-[4-(Decyloxy)-phenyl]-5-hydroxypyrimidine

Origin of Product

United States

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